Treprostinil-d4
CAS No.:
Cat. No.: VC0199512
Molecular Formula: C₂₃H₃₀D₄O₅
Molecular Weight: 394.54
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C₂₃H₃₀D₄O₅ |
|---|---|
| Molecular Weight | 394.54 |
Introduction
Chemical Properties and Structure
Molecular Characteristics
Treprostinil-d4 maintains the same basic structure as treprostinil with the critical difference being the strategic replacement of four hydrogen atoms with deuterium atoms. The compound has the following key characteristics:
-
Molecular Formula: C23H34O5 (same as non-deuterated treprostinil)
-
Molecular Weight: 394.5 g/mol (slightly higher than treprostinil's 390.520 g/mol due to deuterium substitution)
Structural Comparison with Standard Treprostinil
The core structure of Treprostinil-d4 remains identical to standard treprostinil, which is a tricyclic benzindene analog of prostacyclin with the following key structural elements:
-
A benzindene ring system
-
Side chains containing carboxylic acid and hydroxyl groups
-
Strategic placement of deuterium atoms at metabolically vulnerable positions
The primary structural difference lies in the deuterium substitution, which occurs at specific sites that are typically targeted by metabolic enzymes. This substitution is designed to create a kinetic isotope effect that can slow the rate of metabolic degradation without altering the compound's receptor binding properties.
Deuteration Process and Its Significance
Principles of Deuteration
Deuteration involves replacing standard hydrogen atoms (protium) with deuterium atoms in a molecule. This process is particularly valuable in pharmaceutical development because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, resulting in greater metabolic stability. The primary reasoning behind deuteration includes:
-
The C-D bond requires more energy to break than a C-H bond
-
The increased bond strength can slow metabolic reactions that involve breaking these bonds
-
The kinetic isotope effect can reduce the rate of oxidative metabolism
Advantages of Deuteration in Treprostinil-d4
The deuteration of treprostinil confers several potential advantages:
-
Enhanced metabolic stability, potentially leading to longer half-life
-
Improved pharmacokinetic profile, possibly enabling less frequent dosing
-
Potential reduction in formation of reactive metabolites
-
Maintained receptor binding affinity and pharmacological activity
-
Potential reduction in interpatient variability in drug response
These modifications are particularly valuable for treprostinil, whose standard form has a relatively short elimination half-life of approximately 4 hours, necessitating frequent administration or continuous infusion to maintain efficacy .
Mechanism of Action
Receptor Interactions
Treprostinil-d4 shares the same receptor binding profile as standard treprostinil. It functions primarily as:
-
A prostacyclin receptor agonist
-
An activator of prostaglandin D2 receptor 1
These receptor interactions are critical for mediating the compound's therapeutic effects in pulmonary arterial hypertension and other conditions characterized by vascular dysfunction.
Cellular Pathways and Physiological Effects
The activation of prostanoid receptors by Treprostinil-d4 initiates several important cellular signaling cascades:
-
Elevation of intracellular cyclic adenosine monophosphate (cAMP) levels
-
Activation of calcium-dependent potassium channels
-
Cellular hyperpolarization
Table 1: Target Receptor Actions of Treprostinil-d4
| Receptor Target | Action | Physiological Effect |
|---|---|---|
| Prostacyclin receptor | Agonist | Vasodilation, inhibition of platelet aggregation |
| Prostaglandin E2 receptor EP2 subtype | Agonist | Anti-inflammatory effects, vasodilation |
| Prostaglandin D2 receptor | Agonist | Anti-inflammatory effects |
| Peroxisome proliferator-activated receptor delta | Agonist | Metabolic effects |
| P2Y purinoceptor 12 | Agonist | Effects on platelet function |
These cellular effects ultimately lead to:
-
Direct vasodilation of pulmonary and systemic arterial vascular beds
-
Inhibition of platelet aggregation
Pharmacokinetic Properties
Enhanced Metabolic Stability
The primary pharmacokinetic advantage of Treprostinil-d4 over standard treprostinil is its potentially enhanced metabolic stability. While specific pharmacokinetic data for Treprostinil-d4 is limited in the available literature, the theoretical benefits of deuteration suggest:
-
Reduced rate of oxidative metabolism
-
Potential for extended elimination half-life compared to standard treprostinil's 4-hour half-life
Comparison with Standard Treprostinil
Standard treprostinil demonstrates the following pharmacokinetic properties, which provide context for understanding the potential improvements offered by Treprostinil-d4:
-
Bioavailability: ~100% (for subcutaneous and intravenous administration)
-
Volume of distribution: 14 L/70 kg
-
Metabolism: Substantially metabolized by the liver
-
Elimination half-life: 4 hours
-
Excretion: 79% in urine (4% as unchanged drug) and 13% in feces
The deuteration in Treprostinil-d4 likely affects the metabolism phase most significantly, potentially extending the compound's residence time in the body while maintaining similar distribution and excretion patterns.
Research Applications and Clinical Significance
Current Research Status
Treprostinil-d4 is primarily utilized in research contexts for:
-
Pharmacokinetic studies as an internal standard
-
Comparative metabolic stability analyses
-
Investigation of deuterium effects on prostacyclin analog pharmacology
-
Development of improved therapeutic options for PAH and related conditions
Comparative Advantages
When compared to standard formulations of treprostinil and other prostacyclin analogs, Treprostinil-d4 may offer several advantages:
-
Potentially improved pharmacokinetic profile allowing for less frequent dosing
-
Maintained efficacy with possibly reduced peak-related side effects
-
Enhanced stability for improved formulation options
-
Possible reduction in interpatient variability in drug response
Synthesis and Manufacturing Considerations
Quality Control and Analysis
The quality control of deuterated compounds like Treprostinil-d4 requires specialized analytical techniques to:
-
Confirm the position and extent of deuteration
-
Ensure chemical purity
-
Verify isotopic purity (degree of deuterium incorporation)
-
Assess stability under various storage conditions
These analyses typically employ advanced spectroscopic methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to precisely characterize the deuterated product.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume